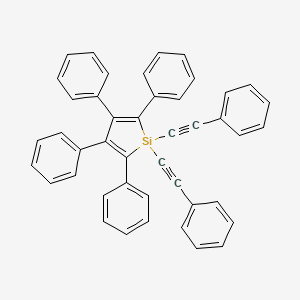
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole is a silole derivative known for its unique electronic properties. Siloles are a class of compounds that contain a five-membered ring with silicon as one of the ring atoms. The presence of phenyl and phenylethynyl groups in this compound enhances its stability and electronic characteristics, making it a subject of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole typically involves the following steps:
Formation of the Silole Ring: The initial step involves the formation of the silole ring through a cyclization reaction. This can be achieved by reacting a suitable silicon-containing precursor with a diene.
Introduction of Phenyl Groups: The phenyl groups are introduced through a series of substitution reactions. This can be done using phenyl lithium or phenyl magnesium bromide as reagents.
Addition of Phenylethynyl Groups: The phenylethynyl groups are added through a Sonogashira coupling reaction, which involves the reaction of a phenylacetylene derivative with the silole compound in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl and phenylethynyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Phenyl lithium or phenyl magnesium bromide in anhydrous conditions.
Major Products Formed
Oxidation: Formation of silole oxides.
Reduction: Formation of silole hydrides.
Substitution: Formation of various substituted silole derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex silole derivatives.
Biology: Investigated for its potential use in biological imaging due to its fluorescent properties.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole involves its interaction with various molecular targets and pathways:
Electronic Properties: The compound’s electronic properties are influenced by the presence of phenyl and phenylethynyl groups, which enhance its ability to participate in electron transfer reactions.
Fluorescent Properties: The compound exhibits strong fluorescence, making it useful in imaging applications. The fluorescence is a result of the conjugated system formed by the phenyl and phenylethynyl groups.
Vergleich Mit ähnlichen Verbindungen
2,3,4,5-Tetraphenyl-1,1-bis(phenylethynyl)-1H-silole can be compared with other silole derivatives:
2,3,4,5-Tetraphenyl-1H-silole: Lacks the phenylethynyl groups, resulting in different electronic properties.
2,3,4,5-Tetraphenyl-1,1-bis(methoxycarbonyl)-1H-silole: Contains methoxycarbonyl groups instead of phenylethynyl groups, leading to different reactivity and applications.
2,3,4,5-Tetraphenyl-1,1-bis(triphenylstannyl)stannole: Contains triphenylstannyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its combination of phenyl and phenylethynyl groups, which confer distinct electronic and fluorescent properties, making it valuable in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
519137-31-6 |
|---|---|
Molekularformel |
C44H30Si |
Molekulargewicht |
586.8 g/mol |
IUPAC-Name |
2,3,4,5-tetraphenyl-1,1-bis(2-phenylethynyl)silole |
InChI |
InChI=1S/C44H30Si/c1-7-19-35(20-8-1)31-33-45(34-32-36-21-9-2-10-22-36)43(39-27-15-5-16-28-39)41(37-23-11-3-12-24-37)42(38-25-13-4-14-26-38)44(45)40-29-17-6-18-30-40/h1-30H |
InChI-Schlüssel |
FTFKSVHIHOSXOF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#C[Si]2(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C#CC7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


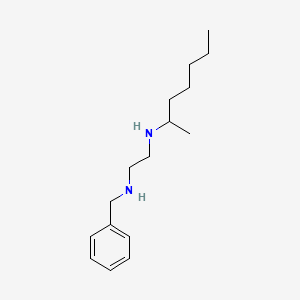
![6-[6-(Dimethylamino)-5-pentanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14225605.png)
![1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one](/img/structure/B14225612.png)
![1-(2,4-Dimethoxyphenyl)-2-[(triphenylmethyl)sulfanyl]ethan-1-one](/img/structure/B14225614.png)
![4H-Cyclopenta[b]thiophene, 2,5-dimethyl-3-phenyl-](/img/structure/B14225623.png)
![2,4-Dichloro-N-[2-(pyrrolidin-1-yl)ethyl]aniline](/img/structure/B14225631.png)

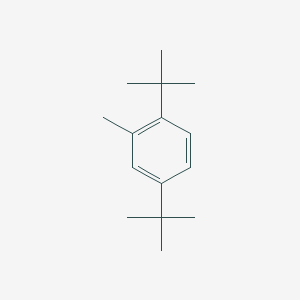
![3-[[(1S)-1-(4-methoxyphenyl)ethyl]amino]propane-1-sulfonic Acid](/img/structure/B14225646.png)
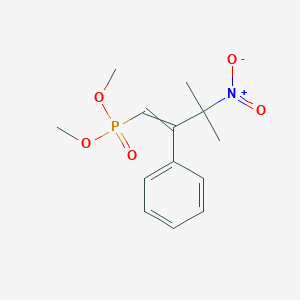
![Diethyl [(2S)-2-(4-chlorophenyl)-2-hydroxyethyl]phosphonate](/img/structure/B14225660.png)
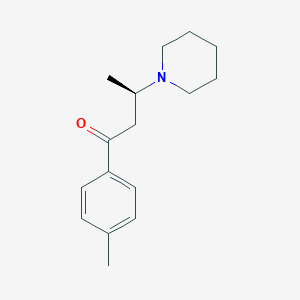
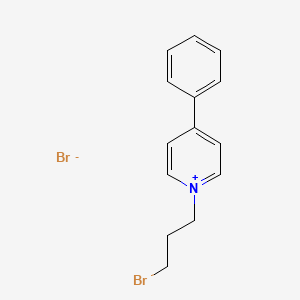
![6-Bromo-9-(diethylamino)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14225670.png)
